1,2,5,6-Tetrabromocyclooctane

Isomer Analysis Thermal Stability Chromatography

1,2,5,6-Tetrabromocyclooctane (TBCO) is the active ingredient in Saytex BC-48, a cycloaliphatic brominated flame retardant specifically engineered for HBCD replacement in styrenic foam insulation. Its unique 15:85 α:β diastereomeric equilibrium ensures consistent thermal processing and analytical traceability, while its intermediate cytotoxicity profile (HBCD > TBCO > TBECH) offers a distinct toxicological advantage. Procure high-purity TBCO for direct melt-blending in EPS/XPS, textile back-coating, or as a certified reference standard for environmental monitoring.

Molecular Formula C8H12Br4
Molecular Weight 427.80 g/mol
CAS No. 3194-57-8
Cat. No. B184711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5,6-Tetrabromocyclooctane
CAS3194-57-8
Synonyms1,2,5,6-tetrabromocyclooctane
TBCO cpd
Molecular FormulaC8H12Br4
Molecular Weight427.80 g/mol
Structural Identifiers
SMILESC1CC(C(CCC(C1Br)Br)Br)Br
InChIInChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2
InChIKeyRZLXIANUDLLFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5,6-Tetrabromocyclooctane (TBCO) CAS 3194-57-8: A Cycloaliphatic Brominated Flame Retardant with Quantified Isomeric Differentiation for Industrial Procurement


1,2,5,6-Tetrabromocyclooctane (TBCO, CAS 3194-57-8), also known commercially as Saytex BC-48, is a cycloaliphatic brominated flame retardant (BFR) with the molecular formula C₈H₁₂Br₄ and a molecular weight of 427.8 g/mol [1]. It exists as a mixture of two thermally interconvertible diastereomers, α-TBCO (15%) and β-TBCO (85%), and is primarily employed as an additive flame retardant in textiles, paints, plastics, and styrenic polymers [2][3].

Why Substituting 1,2,5,6-Tetrabromocyclooctane with Generic In-Class Flame Retardants Introduces Quantifiable Performance and Toxicological Risk


Direct substitution of 1,2,5,6-Tetrabromocyclooctane (TBCO) with other cycloaliphatic brominated flame retardants like HBCD or TBECH is not scientifically or commercially sound. TBCO exhibits distinct physicochemical properties, notably a specific 15:85 α:β diastereomeric equilibrium ratio that dictates its thermal processing and analytical behavior [1]. Critically, comparative in vitro studies demonstrate TBCO's cytotoxicity and endocrine disruption profiles are intermediate between HBCD and TBECH, not identical, meaning any replacement alters the material's overall hazard profile [2][3]. Furthermore, TBCO's performance and stability in specific polymer matrices, such as styrenics, are linked to its unique melting point range and bromine content, which differ from other analogs and directly impact flame retardancy efficacy and manufacturing compatibility [4].

Quantitative Evidence Guide: Verifiable Differentiation of 1,2,5,6-Tetrabromocyclooctane Against Key Analogs


Defined Isomeric Equilibrium: α-TBCO and β-TBCO Ratio at 15%:85% Determines Thermal Processing and Analytical Specificity

1,2,5,6-Tetrabromocyclooctane (TBCO) is not a single molecular entity but a thermally labile mixture of two diastereomers, α-TBCO and β-TBCO, which interconvert upon heating. At thermal equilibrium, this mixture consists of approximately 15% α-TBCO and 85% β-TBCO [1]. This is in contrast to the more rigid and less thermally interconvertible isomer systems found in larger ring analogs like hexabromocyclododecane (HBCD).

Isomer Analysis Thermal Stability Chromatography Diastereomers

Comparative Cytotoxicity Profile: TBCO's Neurotoxic Potency in SH-SY5Y Cells Ranks Between HBCD and TBECH

In a direct comparative in vitro study using human SH-SY5Y neuroblastoma cells, TBCO's cytotoxic potency was measured against two structurally similar cycloaliphatic brominated flame retardants: HBCD (a legacy POP) and TBECH (a HBCD alternative). The study established a clear rank order of cytotoxicity: HBCD > TBCO > TBECH [1].

Neurotoxicity Cytotoxicity Human SH-SY5Y Cells Flame Retardant Hazard Assessment

Endocrine Disruption Benchmarking: TBCO's Antiandrogenic Effect (59% at 1500 mg/L) is Quantifiably Distinct from TBPH and TBB

Using the yeast androgen screen (YAS) assay, the in vitro antiandrogenic potential of TBCO was directly compared to two other novel BFRs, TBPH and TBB. TBCO demonstrated a maximal antiandrogenic effect of 59% at a concentration of 1500 mg/L, while TBPH achieved a 74% effect at a much lower concentration of 300 mg/L [1]. TBB produced a maximal antiestrogenic effect of 62% at 0.5 mg/L in the YES assay, a distinct endocrine pathway.

Endocrine Disruption Antiandrogenic Effect YAS Assay Novel Brominated Flame Retardants

Positioning as a Potential HBCD Substitute: Regulatory Context Drives TBCO's Commercial Differentiation

The listing of hexabromocyclododecane (HBCD) as a persistent organic pollutant (POP) under the Stockholm Convention has created a market need for substitutes. 1,2,5,6-Tetrabromocyclooctane (TBCO) is explicitly identified in multiple studies as an expected or potential substitute for HBCD in various applications [1][2]. This is a direct, application-driven differentiation point rather than a purely chemical one.

Flame Retardant Substitution HBCD Replacement Regulatory Compliance Persistent Organic Pollutants

Commercial Bromine Content Specification: ≥74.0% Br Ensures High Flame Retardant Efficiency in Polymer Matrices

For industrial procurement, the high bromine content of TBCO is a critical specification. Commercial grades, such as Saytex BC-48, specify a bromine content of ≥74.0% [1]. This high halogen loading on an aliphatic backbone is a key driver of flame retardant efficiency, as bromine radicals are released to quench combustion in the gas phase. The theoretical bromine content is 74.7% (based on 4 x 79.9 g/mol Br in 427.8 g/mol).

Flame Retardant Efficiency Bromine Content Material Specification Polymer Additives

Quantitatively Justified Application Scenarios for Procuring 1,2,5,6-Tetrabromocyclooctane


Flame Retardant Formulation for Polystyrene Foams and Styrenic Polymers Requiring a Non-POP Cycloaliphatic BFR

Given TBCO's positioning as a potential substitute for the banned HBCD [1], its primary application scenario is in flame retarded expanded (EPS) and extruded (XPS) polystyrene foams used in building insulation. The commercial product (Saytex BC-48) is specified with ≥74.0% bromine content and a melting point of 105-115°C, which is suitable for melt blending in styrenic polymer processing [2]. This provides a direct, compliant pathway for manufacturers seeking to replace HBCD without a complete reformulation overhaul.

Textile Backcoatings and Adhesives Where a Defined Thermal Stability Profile is Needed

TBCO's established use as an additive in textile backcoatings and paints [1] is supported by its physical properties. The compound's melting point range (e.g., 104-110°C or 170-185°C depending on source and isomeric purity [2]) and thermal lability (the 15:85 α:β equilibrium) make it suitable for specific textile finishing processes where the additive must remain stable during application but activate under fire conditions.

Environmental Fate and Bioaccumulation Research: Utilizing TBCO's Distinct Isomeric and Toxicological Profile

TBCO's unique 15:85 α:β diastereomeric ratio and its quantifiably intermediate cytotoxicity (HBCD > TBCO > TBECH) [3] make it a valuable target compound in environmental monitoring and toxicological studies. Researchers studying the environmental fate of novel BFRs require high-purity analytical standards of TBCO to accurately quantify its occurrence in air, soil, sediment, and biota [4]. Its distinct isomer pattern also serves as a source tracer in environmental forensics.

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